molecular formula C6H8N6 B3086834 1,2-Di(1H-1,2,4-triazol-1-yl)ethane CAS No. 116476-98-3

1,2-Di(1H-1,2,4-triazol-1-yl)ethane

Cat. No.: B3086834
CAS No.: 116476-98-3
M. Wt: 164.17 g/mol
InChI Key: LUOXFPFERXZJIU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 1,2-Di(1H-1,2,4-triazol-1-yl)ethane and its derivatives is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which are critical for various physiological processes. Inhibition of aromatase can lead to a decrease in estrogen production, which is beneficial in the treatment of diseases such as breast cancer .

Mode of Action

This compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, a component of the aromatase enzyme . Additionally, phenyl moieties have a key interaction in the active site of the enzyme . This interaction inhibits the enzyme’s activity, leading to a decrease in estrogen production .

Biochemical Pathways

The compound affects the biosynthesis of estrogens by inhibiting the aromatase enzyme . This enzyme is involved in the conversion of androgens to estrogens, a critical step in the biosynthesis of estrogens . By inhibiting this enzyme, the compound disrupts this pathway, leading to a decrease in estrogen levels .

Result of Action

The primary result of the action of this compound is the inhibition of the aromatase enzyme, leading to a decrease in estrogen production . This can have a significant impact on cells that are sensitive to estrogen levels, such as certain types of cancer cells . For example, some 1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. While specific information for this compound is not available, it is known that factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of many drugs. Furthermore, the compound’s effectiveness can be influenced by the characteristics of the target cells, including their growth rate and the presence of specific receptors or enzymes. It’s also worth noting that the synthesis of such compounds can be made more efficient and environmentally friendly through the use of techniques such as flow chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Di(1H-1,2,4-triazol-1-yl)ethane can be synthesized through a multi-step process involving the reaction of 1H-1,2,4-triazole with ethylene dibromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Di(1H-1,2,4-triazol-1-yl)ethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated triazole derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced triazole compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Di(1H-1,2,4-triazol-1-yl)ethane is unique due to its specific structure, which provides distinct chemical reactivity and biological activity compared to other triazole derivatives. The presence of two triazole rings connected by an ethane bridge allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

1-[2-(1,2,4-triazol-1-yl)ethyl]-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6/c1(11-5-7-3-9-11)2-12-6-8-4-10-12/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOXFPFERXZJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCN2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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